molecular formula C9H8O4S B13335399 6-Hydroxythiochroman-4-one 1,1-dioxide

6-Hydroxythiochroman-4-one 1,1-dioxide

Katalognummer: B13335399
Molekulargewicht: 212.22 g/mol
InChI-Schlüssel: UYOMLPSIYJPWLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Hydroxythiochroman-4-one 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiochromanone, characterized by the presence of a hydroxyl group at the 6th position and a sulfone group at the 1,1-dioxide position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxythiochroman-4-one 1,1-dioxide typically involves the following steps:

    Starting Material: The synthesis begins with thiochroman-4-one.

    Hydroxylation: Introduction of a hydroxyl group at the 6th position can be achieved through selective hydroxylation reactions.

    Oxidation: The sulfone group at the 1,1-dioxide position is introduced via oxidation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6-Hydroxythiochroman-4-one 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The hydroxyl group can participate in substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Ethers, esters.

Wirkmechanismus

The mechanism of action of 6-Hydroxythiochroman-4-one 1,1-dioxide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Hydroxythiochroman-4-one 1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate reactive oxygen species and inhibit key enzymes in parasites sets it apart from other similar compounds.

Eigenschaften

Molekularformel

C9H8O4S

Molekulargewicht

212.22 g/mol

IUPAC-Name

6-hydroxy-1,1-dioxo-2,3-dihydrothiochromen-4-one

InChI

InChI=1S/C9H8O4S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,10H,3-4H2

InChI-Schlüssel

UYOMLPSIYJPWLX-UHFFFAOYSA-N

Kanonische SMILES

C1CS(=O)(=O)C2=C(C1=O)C=C(C=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.